N-(5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE
Overview
Description
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a nitrobenzamide group, and a dichlorobenzyl moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions The dichlorobenzyl group is introduced through a substitution reaction, often using 2,5-dichlorobenzyl chloride as a starting material
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous photochemical benzylic bromination using in situ generated bromine has been reported as an effective method for producing related compounds . This approach can be adapted for the synthesis of this compound, ensuring high throughput and mass efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s thiazole ring and nitrobenzamide group are crucial for its biological activity. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzyl bromide: Shares the dichlorobenzyl moiety but lacks the thiazole and nitrobenzamide groups.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities.
Uniqueness
N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide is unique due to its combination of a thiazole ring, nitrobenzamide group, and dichlorobenzyl moiety
Properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S/c18-12-4-5-15(19)11(6-12)8-14-9-20-17(26-14)21-16(23)10-2-1-3-13(7-10)22(24)25/h1-7,9H,8H2,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGYZJXJBTGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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